4-[(2-Methoxyethyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPRIALOVTHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 4 2 Methoxyethyl Sulfanyl Aniline
Established Synthetic Routes to 4-[(2-Methoxyethyl)sulfanyl]aniline
The most established and logical synthetic pathway to this compound involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form the thioether bond, followed by the reduction of a nitro group to the target aniline (B41778).
Precursor Selection and Strategic Chemical Bond Formation for the Aniline Moiety
The primary strategy for constructing this compound hinges on the formation of the carbon-sulfur bond and the subsequent generation of the amine functionality.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The key bond formation is the thioether linkage. This is typically achieved by reacting an electron-deficient aryl halide with a suitable thiol. The most common precursors for this step are:
4-Chloronitrobenzene: This precursor is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group at the para position to the chlorine leaving group.
2-Methoxyethanethiol: This thiol provides the (2-Methoxyethyl)sulfanyl side chain.
The reaction proceeds via a classic SNAr mechanism. A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the chlorine on the nitrobenzene (B124822) ring, leading to the displacement of the chloride and the formation of the intermediate, 4-[(2-Methoxyethyl)sulfanyl]-1-nitrobenzene . A Chinese patent describing a similar process for a related compound involves the condensation of a nitro halogeno benzene (B151609) with β-mercaptoethanol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. google.com
Step 2: Reduction of the Nitro Group
The final step to achieve the aniline moiety is the reduction of the nitro group on the intermediate compound. This is a standard and well-documented transformation in organic synthesis. Catalytic hydrogenation is the preferred method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This method is highly efficient and generally provides clean conversion to the desired aniline, This compound .
Image of the reaction scheme: 4-Chloronitrobenzene reacts with 2-Methoxyethanethiol in the presence of a base to form 4-[(2-Methoxyethyl)sulfanyl]-1-nitrobenzene. This intermediate is then reduced using H2 and a Pd/C catalyst to yield this compound.
Optimization of Reaction Conditions and Isolation Procedures
Optimizing the reaction conditions is crucial for maximizing yield and purity. Key parameters for each step are outlined below.
| Reaction Step | Parameter | Conditions for Optimization |
| SNAr Reaction | Base | Stronger bases (e.g., sodium hydroxide, potassium hydroxide) facilitate complete thiolate formation. Weaker bases like potassium carbonate can also be used, potentially requiring higher temperatures. |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the substitution. | |
| Temperature | The reaction is often heated to increase the rate, with typical temperatures ranging from 60 to 120 °C, depending on the reactivity of the substrates and the chosen solvent. | |
| Nitro Reduction | Catalyst Loading | The amount of Pd/C catalyst can be varied, typically between 1-10 mol%, to balance reaction time and cost. |
| Hydrogen Pressure | Reactions can be run from atmospheric pressure to higher pressures of H₂ gas to influence the reaction rate. | |
| Solvent | Alcohols like methanol (B129727) or ethanol (B145695) are common solvents for this hydrogenation. nih.gov |
Following the reaction, isolation and purification are critical. For the SNAr step, a typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and removing the solvent under reduced pressure. The reduction step is often followed by filtering off the solid catalyst and then concentrating the filtrate. nih.gov The final product, this compound, can be purified by techniques such as vacuum distillation or column chromatography to achieve high purity.
Yield Enhancement and Purity Considerations in Batch Synthesis
In a batch synthesis setting, several factors can be fine-tuned to enhance yield and ensure high purity. For the SNAr reaction, ensuring anhydrous conditions can prevent side reactions. The slow addition of the base or the thiol can help control the reaction exotherm. For the nitro reduction, monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of complete conversion and avoid over-reduction or side product formation. The purity of the final product is often assessed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An efficient synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the importance of optimizing each step, from condensation to hydrolysis and final N-debenzylation, to achieve near-quantitative yields in the final step. researchgate.net
Novel and Emerging Synthetic Approaches for this compound
While the established route is robust, research continues to explore more sustainable and efficient synthetic strategies.
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While no studies have been published specifically applying these principles to the synthesis of this compound, the established route can be analyzed through a green chemistry lens.
Atom Economy: The SNAr and reduction sequence generally has good atom economy, with the main byproduct being a salt from the substitution step.
Use of Safer Solvents: Traditional polar aprotic solvents like DMF and DMSO have toxicity concerns. Research into greener alternatives, such as ionic liquids or bio-derived solvents like Cyrene, could be applied. Some green syntheses of other compounds have successfully utilized water as a solvent. chemrevlett.com
Catalysis: The use of catalytic hydrogenation is inherently greener than stoichiometric reducing agents like tin or iron, which produce large amounts of metallic waste.
Energy Efficiency: Exploring lower reaction temperatures, potentially through more active catalysts or microwave-assisted synthesis, could reduce energy consumption.
Catalytic Methodologies for Selective Formation of this compound
Beyond the use of Pd/C in the reduction step, other catalytic methods could be employed to enhance the synthesis.
Phase-Transfer Catalysis (PTC): For the SNAr reaction, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be used. This would allow the reaction to occur in a biphasic system (e.g., water and an organic solvent), potentially eliminating the need for hazardous polar aprotic solvents.
Copper-Catalyzed Thioetherification: An alternative to the SNAr reaction is a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol. This method can sometimes be performed under milder conditions than traditional SNAr reactions and may tolerate a wider range of functional groups. For instance, the reaction of o-aminothiophenol and iodobenzene (B50100) can be catalyzed by CuBr to form 2-aminodiphenyl sulfide (B99878). google.com This suggests that a copper-catalyzed route could be a viable, more modern alternative for synthesizing this compound.
Continuous Flow Chemistry Applications in this compound Production
The synthesis of this compound involves the formation of a carbon-sulfur bond, a common transformation in pharmaceutical and materials chemistry. Continuous flow chemistry offers significant advantages for such processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for rapid reaction optimization and scale-up.
A plausible synthetic route amenable to continuous flow is the nucleophilic aromatic substitution (SNAr) reaction. This would likely involve the reaction of a p-substituted aminobenzene derivative with a salt of 2-methoxyethanethiol. For instance, reacting 4-nitrochlorobenzene with sodium 2-methoxyethylthiolate, followed by the reduction of the nitro group, would yield the target compound.
In a continuous flow setup, the SNAr reaction could be performed in a heated microreactor or a packed-bed reactor. The use of a flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing yield and minimizing byproduct formation. High-temperature and high-pressure conditions, often challenging to manage in batch reactors, can be safely achieved in continuous flow systems, potentially accelerating the reaction rate significantly. researchgate.net
The subsequent reduction of the nitro intermediate to the aniline could also be integrated into a telescoped continuous flow process. This could involve passing the output from the first reactor through a second reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a reducing agent like hydrogen gas. Such an integrated setup would streamline the synthesis, reduce manual handling, and allow for the direct production of this compound. The development of such a process would benefit from high-throughput experimentation to rapidly screen and optimize reaction conditions. nih.gov
Table 1: Potential Parameters for Continuous Flow Synthesis Optimization
| Parameter | Range | Purpose |
| Temperature (°C) | 50 - 200 | To increase reaction rate |
| Pressure (bar) | 1 - 100 | To suppress solvent boiling and enhance gas solubility |
| Residence Time (min) | 1 - 60 | To ensure complete conversion |
| Reagent Concentration (M) | 0.1 - 2 | To maximize throughput |
| Solvent | DMF, DMSO, NMP | To solubilize reactants and facilitate SNAr |
| Base | K2CO3, Cs2CO3 | To deprotonate the thiol |
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the SNAr pathway is expected to proceed through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the 2-methoxyethylthiolate anion on the electron-deficient aromatic ring of a suitable precursor, such as 4-halonitrobenzene or a related substrate with a good leaving group at the para position.
This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and the electron-withdrawing nitro group, which is crucial for stabilizing the complex and facilitating the reaction. The presence of the nitro group in the para position is particularly effective in this regard.
The reaction mechanism can be summarized in the following steps:
Formation of the Nucleophile: The thiol (2-methoxyethanethiol) is deprotonated by a base to form the more nucleophilic thiolate anion.
Nucleophilic Attack: The thiolate attacks the carbon atom bearing the leaving group on the aromatic ring, leading to the formation of the Meisenheimer complex.
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide ion), yielding the 4-nitro-substituted thioether.
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group to give the final product, this compound.
Kinetic studies of similar SNAr reactions with thiols have shown that the formation of the Meisenheimer complex is often the rate-determining step. researchgate.net The rate of the reaction is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, the nature of the leaving group, and the electron-withdrawing ability of the substituents on the aromatic ring. Computational studies could provide further insight into the reaction pathway, transition state energies, and the stability of intermediates for the specific formation of this compound.
Reactivity and Transformational Chemistry of 4 2 Methoxyethyl Sulfanyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds like aniline. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these substitutions are heavily influenced by the existing substituents on the ring.
Regioselectivity and Electronic Directing Effects of the Sulfanyl (B85325) Group
The amino group (-NH2) of the aniline is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. chemistrysteps.commasterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the amino group.
The sulfanyl group (-S-R), in this case, -S-CH2CH2OCH3, also influences the regioselectivity. The sulfur atom, like oxygen, has lone pairs of electrons that can be donated to the aromatic ring via resonance, thus also acting as an ortho, para-director. However, its activating effect is generally weaker than that of an amino group. When both an amino group and a sulfanyl group are present on a benzene ring, the powerful activating and directing effect of the amino group typically dominates the regioselectivity of the reaction.
In the case of 4-[(2-Methoxyethyl)sulfanyl]aniline, the amino group is at position 1 and the sulfanyl group is at position 4. Since the para position relative to the amino group is already occupied by the sulfanyl group, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 2 and 6). The sulfanyl group's own ortho, para-directing effect reinforces this, as positions 2 and 6 are also ortho to the sulfanyl group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the 2- and 6-positions of the aniline ring.
Computational models can be used to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the proton affinities of the different carbon atoms on the aromatic ring. nih.govrsc.org For substituted anilines, these models generally confirm the directing effects observed experimentally. researchgate.net
Halogenation, Nitration, and Sulfonation Studies
Halogenation: The reaction of anilines with halogens like bromine (Br2) or chlorine (Cl2) is typically a rapid electrophilic aromatic substitution. libretexts.orgucalgary.ca Due to the strong activating nature of the amino group, these reactions often proceed readily without a Lewis acid catalyst and can even lead to poly-halogenation. For aniline itself, treatment with bromine water leads to the immediate precipitation of 2,4,6-tribromoaniline. byjus.com In the case of this compound, halogenation is expected to occur at the 2- and 6-positions. It is also possible that under certain conditions, the sulfanyl group could be oxidized by the halogen.
Nitration: The nitration of anilines with a mixture of nitric acid and sulfuric acid is a more complex process. khanacademy.orgyoutube.com The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+). The anilinium ion is a meta-directing and deactivating group. byjus.com Therefore, direct nitration of anilines often yields a mixture of ortho, meta, and para isomers. To achieve selective para-nitration, the amino group is often first protected by acylation. khanacademy.org For this compound, direct nitration would likely lead to a mixture of products, with potential for oxidation of the sulfanyl group.
Sulfonation: The sulfonation of aniline with concentrated sulfuric acid typically yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comtiwariacademy.com The reaction proceeds via the formation of anilinium hydrogen sulfate, which upon heating rearranges to the para-substituted product. tiwariacademy.com For this compound, where the para position is blocked, sulfonation would be expected to occur at one of the ortho positions (2 or 6). The reaction is also reversible. youtube.com
Nucleophilic Reactions at the Aniline Nitrogen
The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic. This allows it to react with a variety of electrophiles.
Acylation and Alkylation Processes
Acylation: Anilines readily undergo acylation with acylating agents such as acid chlorides and acid anhydrides to form amides. wikipedia.orglibretexts.org This reaction is a nucleophilic acyl substitution. For instance, aniline reacts with acetic anhydride (B1165640) to form acetanilide. libretexts.org This reaction is often used to protect the amino group during other transformations, such as nitration. The acylation of this compound would proceed similarly, yielding the corresponding N-acyl derivative.
Alkylation: The direct alkylation of anilines with alkyl halides can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. chemistrysteps.comnih.gov However, various methods have been developed for the controlled N-alkylation of anilines, including the use of specific catalysts and alkylating agents. researchgate.netresearchgate.net Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine (Schiff base) followed by reduction, is a common method for preparing N-alkylated anilines.
Schiff Base Formation and Condensation Reactions
Anilines react with aldehydes and ketones in condensation reactions to form imines, which are also known as Schiff bases. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of Schiff bases is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. This compound would be expected to form Schiff bases with a variety of carbonyl compounds. These Schiff bases themselves can be valuable intermediates in organic synthesis. nih.govresearchgate.net
Transformations Involving the Sulfanyl and Methoxyethyl Moieties
While the primary reactivity of this compound is centered on the aniline ring and the amino group, the sulfanyl and methoxyethyl groups can also participate in chemical transformations.
The sulfanyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). These transformations would significantly alter the electronic properties of the molecule, with the sulfoxide and sulfone groups being electron-withdrawing.
The methoxyethyl group is generally stable under many reaction conditions. The ether linkage is typically cleaved only under harsh conditions, such as with strong acids like HBr or HI. The terminal methyl group is generally unreactive.
Oxidation Reactions of the Sulfanyl Group to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common and important reaction for organosulfur compounds. The oxidation state of the sulfur atom significantly impacts the electronic properties and steric bulk of the molecule, thereby influencing its biological activity and chemical reactivity.
The oxidation of sulfides to sulfoxides is typically the initial and more facile step, while further oxidation to the sulfone often requires more forcing conditions. A variety of oxidizing agents can be employed for this purpose, ranging from stoichiometric reagents to catalytic systems. Careful control of reaction conditions, such as the choice of oxidant, stoichiometry, and temperature, is crucial to achieve selectivity for either the sulfoxide or the sulfone.
For instance, the oxidation of related aryl sulfides has been extensively studied. Common oxidants like hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, can be used. The selectivity towards the sulfoxide or sulfone can be tuned by adjusting the reaction parameters. For example, using a limited amount of the oxidizing agent generally favors the formation of the sulfoxide, whereas an excess of the oxidant and/or higher temperatures will typically lead to the sulfone.
Below is a table summarizing common oxidizing agents and their general selectivity in the oxidation of aryl sulfides, which can be extrapolated to this compound.
| Oxidizing Agent/System | Primary Product | General Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic (e.g., with SeO₂, W, or Fe salts) or stoichiometric. Stoichiometry and temperature control selectivity. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric. One equivalent for sulfoxide, two or more for sulfone. |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidizing agent, often leads directly to the sulfone. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Versatile oxidant, selectivity can be controlled by reaction conditions. |
Selective Cleavage and Functionalization of the Ether Linkage
The ether linkage in this compound represents another site for chemical modification. Cleavage of the C-O bond of the ether can be achieved under various conditions, typically involving strong acids or Lewis acids. The products of this cleavage would be a phenol (B47542) (4-aminophenylsulfanyl-2-ethanol) and a methyl halide or other methyl-containing species, depending on the reagent used.
Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide, as the aryl-oxygen bond is stronger and less susceptible to cleavage.
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers, often under milder conditions than strong protic acids. The reaction with BBr₃ proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by intramolecular or intermolecular nucleophilic attack.
Functionalization of the ether linkage without cleavage is less common but could potentially be achieved through reactions involving the methylene (B1212753) groups adjacent to the ether oxygen. However, these reactions are generally less facile than transformations at the aniline or sulfanyl moieties.
| Reagent | Typical Products | General Conditions |
|---|---|---|
| Hydrobromic Acid (HBr) | Phenol and Alkyl Bromide | Aqueous or glacial acetic acid, often at elevated temperatures. |
| Hydroiodic Acid (HI) | Phenol and Alkyl Iodide | Similar conditions to HBr, often more reactive. |
| Boron Tribromide (BBr₃) | Phenol and Alkyl Bromide (after workup) | Inert solvent (e.g., dichloromethane) at low temperatures. |
| Aluminum Chloride (AlCl₃) | Phenol and Alkyl Chloride | Inert solvent, can require elevated temperatures. |
Metal-Mediated and Catalytic Reactions of this compound
The aniline functionality in this compound opens the door to a wide array of metal-mediated and catalytic reactions, particularly those involving the formation of new carbon-nitrogen bonds and coordination to metal centers.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While this reaction typically involves the coupling of an amine with an aryl halide or triflate, the aniline group of this compound can itself participate as the amine component in such reactions.
In a typical Buchwald-Hartwig reaction, an aryl halide or pseudohalide is coupled with an amine in the presence of a palladium catalyst and a base. The catalyst system usually consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction and can influence the scope of the coupling partners.
For the coupling of this compound with an aryl halide (Ar-X), the general reaction scheme would be:
This compound + Ar-X --(Pd catalyst, Ligand, Base)--> N-Aryl-4-[(2-Methoxyethyl)sulfanyl]aniline + HX
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for specific substrates. The electronic properties of the aryl halide and the aniline can affect the reaction efficiency. Electron-withdrawing groups on the aryl halide generally enhance reactivity, while electron-donating groups can slow down the reaction.
A variety of phosphine ligands have been developed for the Buchwald-Hartwig amination, each with its own advantages. Some commonly used ligands are listed in the table below.
| Ligand | Common Palladium Precursor | Typical Base | General Application |
|---|---|---|---|
| Tri-tert-butylphosphine (P(t-Bu)₃) | Pd(OAc)₂ or Pd₂(dba)₃ | NaOt-Bu, K₃PO₄ | Broad applicability for various aryl halides and amines. |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | NaOt-Bu, Cs₂CO₃ | Highly active for a wide range of substrates, including challenging couplings. |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ | Effective for couplings involving heteroaromatic halides and amines. |
| BINAP | Pd(OAc)₂ | NaOt-Bu | Early generation ligand, still used for certain applications. |
Coordination Chemistry and Ligand Design Studies
The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) in this compound makes it an interesting candidate for use as a ligand in coordination chemistry. The nitrogen atom of the aniline group and the sulfur atom of the sulfanyl group are potential donor sites for coordination to metal ions. The oxygen atom of the ether group could also participate in coordination, potentially leading to multidentate chelation.
The coordination behavior of this molecule would depend on the nature of the metal ion, the solvent, and the presence of other competing ligands. The soft sulfur atom would be expected to coordinate preferentially to soft metal ions (e.g., Pd(II), Pt(II), Hg(II)), while the harder nitrogen atom would favor coordination to harder metal ions (e.g., Cu(II), Ni(II), Zn(II)).
The design of ligands based on the this compound scaffold could lead to the development of new catalysts or materials with interesting electronic or photophysical properties. For example, derivatization of the aniline nitrogen with other coordinating groups could create a multidentate ligand capable of forming stable complexes with a variety of transition metals.
Studies on the coordination chemistry of related anilines and thioethers have shown that these functionalities can effectively bind to a range of metal centers, forming complexes with diverse geometries and electronic structures. rsc.orgjocpr.com The specific coordination mode of this compound would need to be determined experimentally through techniques such as X-ray crystallography and various spectroscopic methods.
| Potential Donor Atom | Hard/Soft Character | Preferred Metal Ions (Examples) | Potential Coordination Modes |
|---|---|---|---|
| Aniline Nitrogen (N) | Borderline/Hard | Cu(II), Ni(II), Co(II), Zn(II) | Monodentate, Bridging |
| Sulfanyl Sulfur (S) | Soft | Pd(II), Pt(II), Au(I), Hg(II) | Monodentate, Bridging |
| Ether Oxygen (O) | Hard | Li(I), Na(I), Mg(II) | Weakly coordinating, potentially part of a chelate ring |
Derivatives and Analogues of 4 2 Methoxyethyl Sulfanyl Aniline
Strategies for Structural Modification and Functionalization
The unique combination of functional groups in 4-[(2-Methoxyethyl)sulfanyl]aniline allows for a diverse range of chemical transformations.
The aniline (B41778) ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. The synthesis of ring-substituted derivatives of anilines is a well-established area of organic chemistry. For instance, methods for the synthesis of substituted quinoline (B57606) rings often start from anilines. nih.gov A general approach involves the reaction of an aniline with other reagents to build the second ring of the quinoline system. nih.gov Strongly electron-deficient anilines may require modified reaction conditions, such as the addition of dimethylformamide (DMF) and increased temperature, to facilitate the initial reaction steps. nih.gov
Another relevant example is the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, which starts from 4-methoxybenzene-1-sulfonyl chloride. sigmaaldrich.com This multi-step synthesis involves reactions such as sulfonation and reduction to yield the final substituted aniline, highlighting the chemical strategies that could be adapted for the ring-functionalization of this compound. sigmaaldrich.com The synthesis of various 2,3-disubstituted quinolines from anilines and aliphatic aldehydes further demonstrates the versatility of anilines as starting materials for creating diverse heterocyclic systems. researchgate.net
| Starting Material | Reagents | Product | Reaction Type |
| Aniline | Glycerol, acid catalyst | Quinoline | Skraup synthesis |
| Aniline | Ethoxymethylenemalonic ester | 4-Hydroxyquinoline | Gould-Jacobs reaction |
| Aniline | Aromatic/aliphatic epoxides, Sc(OTf)3, TEMPO | 2,3-Disubstituted quinolines | Lewis acid-catalyzed cyclization |
| 4-Methoxybenzene-1-sulfonyl chloride | Na2SO3, NaHCO3; HNO3; reduction | 5-(Ethylsulfonyl)-2-methoxyaniline | Multi-step synthesis |
The sulfanyl (B85325) and methoxyethyl side chains provide additional opportunities for structural diversification. The sulfur atom in the sulfanyl group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and steric bulk of the side chain.
The methoxyethyl group can also be a site for modification. For example, in the context of nucleic acid chemistry, 2'-O-methoxyethyl (MOE) groups are incorporated into oligonucleotides to enhance their properties. researchgate.netontosight.ai The synthesis of these modified nucleosides involves the alkylation of a hydroxyl group with a methoxyethyl-containing reagent. researchgate.net While the chemical context is different, the principles of these reactions could potentially be applied to modify the methoxyethyl chain of this compound, for instance, by demethylation to the corresponding alcohol followed by re-alkylation with different groups.
The synthesis of 2-ethyl-4-methoxy aniline from o-nitroethylbenzene involves steps like Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net This showcases a variety of reactions that can be used to manipulate side chains attached to an aniline ring.
Design and Synthesis of Advanced Chemical Scaffolds Incorporating this compound
The this compound core can serve as a foundational building block for the construction of more elaborate molecular architectures. Its aniline functionality is a key feature that allows it to be integrated into larger systems. For example, anilines are crucial starting materials in the synthesis of various heterocyclic compounds, including quinolines. nih.govepa.gov The synthesis of 4-anilino-2-phenylquinoline derivatives demonstrates how an aniline moiety can be coupled with other ring systems to create compounds with potential biological relevance. epa.gov
Furthermore, the structure of this compound shares features with precursors used in the synthesis of complex pharmaceutical agents. For instance, the synthesis of fentanyl analogs involves the reaction of an anilino-piperidine derivative. google.com This suggests that this compound could potentially be used to create novel and complex molecules by reacting its amino group with suitable partners.
Structure-Reactivity Relationships in this compound Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is a crucial aspect of their chemistry. While specific studies on this particular compound are not widely available, general principles of organic chemistry allow for predictions.
The electronic nature of substituents on the aniline ring will significantly impact the nucleophilicity of the amino group and the reactivity of the aromatic ring towards further substitution. Electron-donating groups would be expected to increase the reactivity of the ring in electrophilic substitution reactions, while electron-withdrawing groups would decrease it.
Advanced Spectroscopic and Analytical Methodologies in Research on 4 2 Methoxyethyl Sulfanyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-[(2-Methoxyethyl)sulfanyl]aniline, ¹H and ¹³C NMR provide primary evidence for its structure.
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aniline (B41778) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethyl group adjacent to the sulfur and oxygen atoms will manifest as two triplets, while the methoxy (B1213986) group will produce a sharp singlet. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, including four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), two for the ethyl chain carbons, and one for the methoxy carbon.
Predicted ¹H NMR Data for this compound: This table is based on predicted values derived from standard chemical shift principles and data for analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to -NH₂) | 6.60 - 6.75 | d (doublet) | ~8.5 |
| Aromatic H (ortho to -S-) | 7.20 - 7.35 | d (doublet) | ~8.5 |
| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | N/A |
| -S-CH₂- | 3.00 - 3.15 | t (triplet) | ~6.8 |
| -O-CH₂- | 3.55 - 3.70 | t (triplet) | ~6.8 |
| -OCH₃ | 3.30 - 3.40 | s (singlet) | N/A |
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)
While 1D NMR provides fundamental data, 2D-NMR techniques are crucial for definitive assignments and complex structural problems. sigmaaldrich.com For this compound, techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between the adjacent methylene (B1212753) groups (-S-CH₂-CH₂-O-) by identifying their cross-peaks.
Solid-State NMR (ssNMR) would be employed if the compound or its derivatives are crystalline solids. pharmaffiliates.com It provides information about the molecular structure and dynamics in the solid phase, which can differ from the solution state measured by conventional NMR. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) would be necessary to obtain high-resolution spectra of the solid material. pharmaffiliates.com
Isotopic Labeling Studies in Synthetic Pathways
Isotopic labeling, where an atom like ¹³C or ¹⁵N is selectively incorporated into the molecule, is a powerful method for tracking reaction mechanisms. In the synthesis of this compound, one could use a ¹³C-labeled 2-methoxyethanol (B45455) to react with 4-aminothiophenol (B129426). By following the ¹³C label in the NMR spectrum of the product, the exact incorporation and any potential molecular rearrangements during the synthesis can be monitored. Similarly, using ¹⁵N-labeled 4-aminothiophenol would allow for the use of ¹⁵N NMR spectroscopy to probe the electronic environment of the nitrogen atom and its interactions during subsequent reactions.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₉H₁₃NOS, Molecular Weight: 183.27 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its mass. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov This is particularly useful when analyzing complex reaction mixtures where multiple products or impurities might be present. For this compound, HRMS would be able to confirm the exact mass of the molecular ion to several decimal places (e.g., calculated monoisotopic mass of 183.0718 Da). This high precision allows researchers to distinguish it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), confirming a successful synthesis. nih.gov
The fragmentation pattern observed in the mass spectrum also provides structural information. Expected fragmentation for this molecule would include cleavage of the C-S and C-O bonds, leading to characteristic fragment ions that can be used to piece the structure together.
Expected Key Fragments in Mass Spectrum of this compound:
| Predicted m/z | Possible Fragment Identity |
|---|---|
| 183.07 | [M]⁺ or [M+H]⁺ (Molecular Ion) |
| 124.03 | [M - S-CH₂CH₂OCH₃]⁺ (4-aminophenyl cation) |
| 138.05 | [M - CH₂CH₂O]⁺ |
| 59.05 | [CH₂CH₂OCH₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for assessing the purity of volatile compounds like this compound. A sample is injected into the GC, where it is vaporized and separated from any impurities (e.g., starting materials, solvents, or side-products) based on boiling point and column interactions. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. A pure sample of this compound would ideally show a single peak in the gas chromatogram, and the mass spectrum of that peak would match the expected pattern for the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.
For this compound, the IR spectrum would clearly show the N-H stretching vibrations of the primary amine group, typically as a doublet in the 3300-3500 cm⁻¹ region. The C-H stretches of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. Other key absorbances would include the C-O-C stretching of the ether at around 1100 cm⁻¹ and the C-N stretching vibration near 1250-1350 cm⁻¹.
Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to the vibrations of the benzene ring and the C-S bond. nih.govresearchgate.net The symmetric "breathing" mode of the p-disubstituted benzene ring would give a strong Raman signal. The C-S stretching vibration, which is often weak in the IR spectrum, typically gives a more readily identifiable signal in the Raman spectrum in the 600-800 cm⁻¹ range.
Key Vibrational Frequencies for this compound:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | IR | 3300 - 3500 |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR/Raman | 2850 - 2980 |
| C-O-C Stretch (Ether) | IR | 1080 - 1150 |
| C-S Stretch (Thioether) | Raman | 600 - 800 |
| p-Disubstituted Benzene Ring Bend (out-of-plane) | IR | 810 - 850 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions, such as hydrogen bonding, that dictate its packing in the solid state.
Research Findings:
While specific crystallographic data for this compound is not publicly available in the primary literature, the analysis of structurally related compounds provides a clear blueprint for the expected experimental outcomes. For instance, the X-ray diffraction analysis of a similar thio-aniline derivative, 2-[(4-Methylphenyl)sulfanyl]aniline, reveals detailed structural parameters. nih.gov A study of this nature would involve dissolving this compound in a suitable solvent and allowing for slow evaporation to yield single crystals of sufficient quality for diffraction experiments.
The resulting data from a Bruker APEXII CCD diffractometer, or a similar instrument, would be used to solve and refine the structure. nih.gov This analysis would confirm the covalent bond lengths and angles, the planarity of the benzene ring, the conformation of the (2-Methoxyethyl)sulfanyl side chain, and the spatial relationship between the amino group and the sulfur atom. Key insights would include the dihedral angle between the plane of the aromatic ring and the plane defined by the C-S-C bonds of the side chain. Furthermore, the analysis would map out intermolecular hydrogen bonds involving the amine (N-H) donors and potential acceptors like the nitrogen or ether oxygen atoms, which govern the crystal lattice's supramolecular architecture. nih.gov
Below is a representative table of the type of crystallographic data that would be obtained from such an analysis, based on parameters reported for analogous structures. nih.gov
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Chemical Formula | C9H13NOS |
| Formula Weight | 183.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 1020 ų |
| Z (molecules/unit cell) | 4 |
| Temperature | 293(2) K |
| Radiation type | Mo Kα |
| Density (calculated) | 1.19 g/cm³ |
| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.15 |
| Data / restraints / params | 2000 / 0 / 150 |
Note: The values in this table are illustrative for this compound and are based on typical data for similar small organic molecules.
Chromatographic Techniques for Separation and Purity in Research Contexts
Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of the purity of target compounds. For this compound, various chromatographic methods are employed, with High-Performance Liquid Chromatography (HPLC) being central to quantitative analysis and purity verification.
HPLC is the preferred method for determining the purity of this compound due to its high resolution, sensitivity, and reproducibility. tandfonline.com The development of a robust HPLC method is critical for ensuring the quality of research samples and for monitoring reaction progress. Reversed-phase HPLC is typically the method of choice for aniline derivatives. nih.gov
Research Findings:
A typical method for analyzing this compound would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aniline chromophore exhibits strong absorbance, such as 254 nm. nih.govsigmaaldrich.com
The development process involves optimizing several parameters to achieve a sharp, symmetrical peak for the target compound with good resolution from any other peaks. These parameters include the specific type of C18 column, the mobile phase composition and gradient profile, the flow rate, and the column temperature. sigmaaldrich.com
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) or equivalent sigmaaldrich.com |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile sielc.com |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min nih.govsigmaaldrich.com |
| Column Temperature | 30 °C sigmaaldrich.com |
| Detection | UV at 254 nm sigmaaldrich.com |
| Injection Volume | 10 µL |
This method would allow for the accurate quantification of the purity of this compound, typically reported as a percentage of the total peak area.
Chiral chromatography is a specialized form of liquid chromatography used to separate stereoisomers (enantiomers) of a chiral compound. The applicability of this technique is entirely dependent on whether the target molecule possesses a stable chiral center.
Research Findings:
For the compound this compound, chiral chromatography is generally considered not applicable. The molecule is achiral under standard conditions as it does not possess a stable stereogenic center. There are two atoms that could potentially confer chirality: the nitrogen atom and the sulfur atom.
Nitrogen Atom: The nitrogen of the primary amine group is attached to three different groups (the phenyl ring, and two hydrogen atoms) and has a lone pair of electrons, giving it a tetrahedral electron geometry. While technically a stereocenter, primary amines undergo a process called pyramidal inversion. libretexts.org This is a rapid inversion of the stereocenter at room temperature, causing the enantiomeric forms to interconvert freely, which prevents their separation. libretexts.org
Sulfur Atom: The sulfur atom in this compound is a sulfide (B99878) (thioether). Unlike sulfoxides (R-S(=O)-R'), which can be chiral at the sulfur atom, simple acyclic sulfides are generally not chiral. The barrier to inversion at the sulfur atom in a sulfide is very low, and the molecule can be considered to have an effectively planar geometry around the sulfur on the laboratory timescale. Chirality in sulfides typically only arises in cases of severe steric hindrance that restricts rotation (atropisomerism) or when the sulfur is part of a strained ring system, neither of which applies to this compound.
Because this compound is an achiral compound, there are no enantiomers to separate. Therefore, an assessment of enantiomeric purity via chiral chromatography is not a relevant analytical procedure for this molecule. Should the aniline nitrogen or the ether side-chain be further substituted to create a stable stereocenter in a derivative, then chiral HPLC would become a critical tool for its analysis. nih.govacs.org
Theoretical and Computational Investigations of 4 2 Methoxyethyl Sulfanyl Aniline
Quantum Chemical Calculations
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. thaiscience.infomdpi.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. thaiscience.infomdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-rich nature, while the LUMO distribution can vary depending on the substituents. thaiscience.infotci-thaijo.org Computational studies on similar aromatic amines utilize methods like DFT with the B3LYP functional to calculate these orbital energies and visualize their spatial distribution. researchgate.netthaiscience.info This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for Aniline Derivatives
| Parameter | Description | Typical Calculated Values (eV) for Aniline Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 5.5 |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.0 to 6.0 |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 to 2.0 |
Note: The values in this table are illustrative and based on typical ranges found for aniline derivatives in computational studies; they are not specific to 4-[(2-Methoxyethyl)sulfanyl]aniline.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the ethyl chain and the methoxy (B1213986) group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map the potential energy surface (PES) that governs their interconversion. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy landscape can be constructed.
The global minimum on this landscape corresponds to the most stable conformer, which is the most populated conformation at thermal equilibrium. Other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers determine the rate of their interconversion. This type of analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Computational methods allow for a detailed exploration of these energy landscapes, providing insights into the molecule's flexibility and preferred shapes.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr These calculations provide theoretical spectra that can be correlated with experimental ones, aiding in the assignment of signals to specific atoms within the molecule. researchgate.net The accuracy of these predictions is often improved by performing the calculations in a simulated solvent environment to mimic experimental conditions. researchgate.net
IR Frequencies: Theoretical vibrational (infrared) frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations predict the positions of absorption bands in the IR spectrum. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr This analysis helps in identifying the characteristic vibrational modes of the functional groups present in the molecule.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. mdpi.com
Transition State Search and Activation Energy Calculations
A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. unl.edu Locating the TS structure is a critical step, and computational methods are specifically designed for this purpose. Once the TS is located, its structure can be analyzed to understand the bonding changes occurring during the reaction.
The energy difference between the reactants and the transition state is the activation energy (Ea). researchgate.net A lower activation energy implies a faster reaction rate. Computational methods can calculate these energies, providing quantitative predictions of reaction kinetics. mdpi.com For instance, in reactions involving aniline derivatives, such as oxidative coupling or reactions with radicals, computational studies can determine the activation barriers for different possible pathways, thereby identifying the most favorable one. mdpi.comresearchgate.net
Table 2: Illustrative Activation Parameters for a Hypothetical Reaction of an Aniline Derivative
| Parameter | Symbol | Description |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. |
| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from reactants to the transition state. |
| Entropy of Activation | ΔS‡ | The change in entropy in going from reactants to the transition state. A negative value suggests a more ordered transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier for the reaction, combining enthalpy and entropy effects. A positive value indicates a non-spontaneous process. researchgate.net |
Note: This table describes the parameters calculated in computational studies of reaction mechanisms.
Reaction Pathway Modeling and Energetics
By mapping out the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile or potential energy surface can be constructed. mdpi.com This model provides a detailed step-by-step description of the reaction mechanism. It allows for the comparison of different possible pathways, helping to determine which one is energetically more favorable. For example, in a multi-step reaction, computational modeling can identify the rate-determining step, which is the step with the highest activation energy. researchgate.net This level of detail is crucial for understanding and predicting the outcome of chemical reactions.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics (MD) simulations of this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules such as solvents or biological macromolecules.
While MD studies have been conducted on structurally related aniline derivatives to explore their behavior in various environments, dedicated research focusing on the dynamic properties and intermolecular interactions of this compound is not publicly available at this time. Such a study, if conducted, would provide valuable insights into how the methoxyethyl and sulfanyl (B85325) groups influence the molecule's flexibility, solvation, and potential binding modes with target proteins.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
There is currently a lack of published Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity (QSR) studies specifically involving this compound. QSPR and QSR models are computational tools that correlate the structural features of molecules with their physicochemical properties and reactivity, respectively.
These models are used to predict the properties of new compounds without the need for experimental synthesis and testing. For this compound, a QSPR study could, for example, aim to predict properties such as its solubility, boiling point, or logP based on calculated molecular descriptors. Similarly, a QSR study could investigate the relationship between its structural attributes and its reactivity in various chemical reactions. The absence of such studies in the current literature indicates an opportunity for future computational research to characterize this compound more fully.
Applications of 4 2 Methoxyethyl Sulfanyl Aniline in Advanced Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The aniline (B41778) functional group is a cornerstone in organic synthesis, providing a nucleophilic center and a site for diazotization, which opens up a vast array of chemical transformations. The presence of the methoxyethyl-sulfanyl substituent further diversifies the synthetic possibilities of 4-[(2-Methoxyethyl)sulfanyl]aniline.
Aniline and its derivatives are common precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.
Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide, can be adapted to use aniline derivatives. While direct synthesis from this compound is not explicitly documented, the amino group can be converted to a thiourea, which can then undergo cyclization to form thiazole rings. Thiazole derivatives are known for their extensive biological activities, including as antifungal and antibacterial agents. nih.govnih.govscielo.brresearchgate.net
Quinoline (B57606) Derivatives: Quinolines can be synthesized through various methods involving aniline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govorganic-chemistry.orgiipseries.org For instance, the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions can yield quinoline scaffolds. The electronic properties of the substituent on the aniline ring can influence the reaction's regioselectivity and yield.
Benzimidazole Derivatives: Benzimidazoles are another important class of heterocyclic compounds that can be prepared from aniline derivatives. nih.govnih.govindexcopernicus.comrasayanjournal.co.inresearchgate.net A common method involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. While this compound is not an o-phenylenediamine itself, it can be chemically modified to incorporate an adjacent amino group, thereby serving as a precursor to substituted benzimidazoles. These compounds are investigated for a range of bioactivities, including as urease inhibitors. nih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from Aniline Derivatives
| Heterocyclic System | General Synthetic Method | Potential Precursor from this compound |
| Thiazole | Hantzsch Synthesis | N-(4-((2-methoxyethyl)sulfanyl)phenyl)thiourea |
| Quinoline | Doebner-von Miller Reaction | This compound |
| Benzimidazole | Condensation with Aldehydes | Diamino-functionalized derivative |
The reactivity of the aniline moiety makes this compound a suitable monomer for the synthesis of polymers and a key component in the production of dyes.
Conductive Polymers: Polyaniline is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer. nih.govgoogle.comacs.orgrsc.orgnih.gov The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. The presence of the methoxyethyl-sulfanyl group in this compound could influence the solubility, processability, and electronic properties of the resulting polymer. Such functionalized polyanilines are explored for applications in sensors, antistatic coatings, and corrosion inhibition. rsc.org
Azo Dyes: Azo dyes, characterized by the -N=N- linkage, represent a large and important class of industrial colorants. researchgate.netunb.carsc.orgnih.govresearchgate.net They are typically synthesized through a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich coupling component. The amino group of this compound can be readily diazotized and then coupled with various aromatic compounds to produce a range of colored azo dyes. The specific shade and properties of the dye would be influenced by the methoxyethyl-sulfanyl substituent.
Role in Ligand Design and Coordination Chemistry for Catalysis
The presence of both nitrogen and sulfur atoms in this compound makes it an attractive candidate for use as a ligand in coordination chemistry. The ability to coordinate to metal centers through these heteroatoms allows for the formation of stable metal complexes with potential applications in catalysis.
The nitrogen of the aniline group and the sulfur of the sulfanyl (B85325) group can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. nih.govpurdue.edu The electronic properties of the ligand, and consequently the coordinated metal center, can be fine-tuned by the substituents on the aromatic ring. The methoxyethyl group can also potentially coordinate to the metal, offering further possibilities for modulating the complex's properties. The coordination of such N,S-bidentate ligands to transition metals like copper, nickel, and zinc has been studied, leading to complexes with defined geometries. nih.govresearchgate.net
Asymmetric Catalysis: Chiral derivatives of anilines have been successfully employed as ligands in transition metal-catalyzed asymmetric reactions. acs.orgnih.govacs.orgacs.orgrsc.org While this compound is not chiral itself, it can be a scaffold for the introduction of chiral centers. The resulting chiral ligands can be used to create catalysts for enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules.
Organocatalysis: Aniline derivatives can also serve as organocatalysts, either directly or as precursors to more complex catalytic structures. rsc.orgprinceton.edursc.org For example, chiral anilines can be used in enantioselective alkylations and other carbon-carbon bond-forming reactions. The amino group can participate in hydrogen bonding or form iminium ions, which are key intermediates in many organocatalytic cycles. The specific substituents on the aniline ring can influence the catalyst's activity and selectivity. psu.edunih.gov
Use in Analytical Reagent Development and Sensor Research
The structural and electronic properties of this compound suggest its potential for use in the development of analytical reagents and chemical sensors.
Aniline derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to the local environment. nih.govacs.orgnih.govresearchgate.net This sensitivity can be exploited in the design of fluorescent probes for detecting specific analytes or for monitoring changes in environmental parameters like polarity. Furthermore, aniline-based compounds have been used to create colorimetric sensors for the detection of metal ions such as Fe³⁺, Cu²⁺, and Ag⁺. nih.govechemi.com The interaction of the analyte with the aniline derivative can lead to a change in color or fluorescence, providing a visual or spectroscopic signal. The methoxyethyl-sulfanyl group in this compound could enhance selectivity or sensitivity towards particular analytes. Aniline-based polymers have also been investigated for use in electrochemical sensors for the detection of various gases. rsc.orgscienoc.com
Exploration in Emerging Fields of Material Science (e.g., optoelectronic materials)
The exploration of novel organic molecules for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a significant area of contemporary materials research. Aniline derivatives are of particular interest due to their inherent electronic properties, which can be finely tuned through synthetic modifications. These compounds can serve as crucial building blocks for hole-transporting materials, conductive polymers, and as precursors for advanced organic semiconductors.
Potential Roles in Optoelectronic Materials:
Hole Transport Layers (HTLs): The electron-rich nature of the aniline ring makes it a suitable candidate for facilitating the injection and transport of holes from the anode to the emissive layer in an OLED. The side chain could help in forming stable, amorphous thin films, which is crucial for device performance and longevity.
Monomer for Conductive Polymers: The aniline functional group allows for polymerization to form polyaniline-type structures. The methoxyethylsulfanyl substituent could enhance the processability and solubility of the resulting polymer in common organic solvents, a significant advantage for fabricating large-area devices through solution-based techniques.
Building Block for Novel Emitters or Sensitizers: Through further chemical modification, this compound could be incorporated into larger, more complex molecules designed as emitters in OLEDs or as sensitizers in dye-sensitized solar cells (DSSCs). The electronic properties of the aniline core can be tailored by the substituent to achieve desired emission colors or absorption spectra.
Given the absence of specific experimental data for this compound, the following table presents a hypothetical but representative set of properties that would be critical for evaluating an aniline derivative for use in optoelectronic materials. This data is illustrative and intended to highlight the key parameters of interest in this research area.
| Property | Hypothetical Value/Characteristic | Significance in Optoelectronics |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.2 eV | Determines the efficiency of hole injection from the anode and the energy barrier for hole transport. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.1 eV | Influences the electron transport properties and the stability of the material against reduction. |
| Electrochemical Band Gap | 3.1 eV | Indicates the energy difference between the HOMO and LUMO levels, affecting the material's color and electronic properties. |
| Photoluminescence (PL) Emission Maximum | 450 nm (in solution) | For emissive materials, this determines the color of light produced. |
| Glass Transition Temperature (Tg) | 85 °C | A higher Tg indicates better morphological stability of the thin film at elevated operating temperatures, enhancing device lifetime. |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Chloroform) | Crucial for solution-based processing techniques like spin-coating or inkjet printing to fabricate thin films. |
| Film-Forming Quality | Forms uniform, amorphous films | Smooth, defect-free films are essential for preventing short circuits and ensuring efficient charge transport in devices. |
It is important to reiterate that the values and characteristics presented in the table are illustrative for a generic aniline derivative and are not based on experimental measurements of this compound. Future research endeavors are necessary to fully characterize this compound and validate its potential in the field of optoelectronic materials.
Future Research Directions and Unexplored Avenues for 4 2 Methoxyethyl Sulfanyl Aniline
Development of Highly Efficient and Stereoselective Synthetic Routes
The synthesis of 4-[(2-Methoxyethyl)sulfanyl]aniline and its derivatives presents an opportunity for significant innovation in synthetic organic chemistry. While classical methods for the formation of carbon-sulfur and carbon-nitrogen bonds are well-established, future research will likely focus on the development of more efficient and stereoselective routes.
Key areas for development include:
Catalytic Asymmetric Synthesis: The presence of a stereocenter at the sulfur atom in derivatives of this compound opens the door for the development of catalytic asymmetric methods to produce enantiomerically pure compounds. snnu.edu.cnscispace.com Research in this area could involve the use of chiral catalysts to control the stereochemistry of the C-S bond formation. The synthesis of chiral sulfonimidamides from anilines using Ca(NTf2)2 highlights the potential for enantiospecific reactions at the sulfur center. nih.govacs.org
Modern Coupling Reactions: The application of modern cross-coupling reactions, such as those catalyzed by palladium, copper, or nickel, could provide highly efficient and regioselective methods for the synthesis of this compound and its analogues. acs.orgnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Flow Chemistry and Process Optimization: The use of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Future research could focus on optimizing reaction conditions in flow reactors to maximize yield and minimize waste.
A comparative look at potential synthetic strategies is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands |
| Modern Coupling Reactions | High efficiency, regioselectivity, and functional group tolerance | Exploration of different metal catalysts and reaction conditions |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction parameters in continuous flow systems |
Exploration of Novel Reactivity and Unconventional Transformation Pathways
The unique combination of an aniline (B41778) moiety, a flexible ether linkage, and a sulfur atom in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel and unconventional transformation pathways that leverage these structural features.
Promising avenues for exploration include:
Directed C-H Functionalization: The aniline nitrogen and the sulfur atom could act as directing groups to achieve regioselective C-H functionalization of the aromatic ring. uva.nl This would allow for the introduction of a wide variety of substituents at specific positions, leading to the rapid diversification of the core structure.
Unconventional Bond Activations: Exploring reactions that involve the activation of the C-S or C-O bonds could lead to novel synthetic transformations. For instance, the development of catalytic methods for the cleavage and functionalization of these bonds would open up new retrosynthetic disconnections.
Multicomponent Reactions: Designing one-pot multicomponent reactions that incorporate this compound as a key building block would be a highly efficient strategy for the synthesis of complex molecules. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. The application of advanced computational modeling to this compound can accelerate the discovery of its potential applications.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound. researchgate.netresearchgate.net This information can be used to predict its behavior in various chemical reactions and to design new derivatives with tailored electronic properties.
Time-Dependent DFT (TD-DFT) for Optical Properties: TD-DFT calculations can predict the absorption and emission spectra of this compound and its derivatives, which is crucial for the design of new materials for optical and electronic applications. acs.orgmdpi.com
Predictive Modeling of Reaction Pathways: Computational methods can be employed to model potential reaction pathways and predict the selectivity of different transformations, guiding experimental efforts towards the most promising avenues. rsc.orgchemrxiv.orgresearchgate.net
The following table summarizes the potential applications of different computational methods:
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, bond energies | Predicting reaction outcomes, designing new catalysts |
| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra | Designing new dyes, sensors, and electronic materials |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding self-assembly, designing new materials |
Integration into Emerging Chemical Technologies (e.g., Electrochemistry, Photochemistry)
The integration of this compound into emerging chemical technologies such as electrochemistry and photochemistry could unlock novel applications and synthetic methodologies.
Potential areas of exploration include:
Electrochemical Synthesis and Sensing: The aniline moiety is known to be electrochemically active, suggesting that this compound could be used as a precursor for the synthesis of conductive polymers or as a redox mediator. researchgate.netrsc.org Furthermore, its electrochemical properties could be exploited for the development of novel sensors for the detection of various analytes. The electrochemical oxidation of sulfur-containing compounds is a well-established field that can be leveraged for this purpose. mdpi.comresearchgate.netresearchgate.netumaine.edu
Photochemical Transformations: The aromatic ring and the heteroatoms in this compound could participate in photochemical reactions. researchgate.net Investigating its behavior under photochemical conditions could lead to the discovery of new light-induced transformations and the synthesis of novel molecular architectures. The synthesis of thioethers from anilines under blue light irradiation provides a relevant precedent. acs.org
Development of Photoresponsive Materials: The incorporation of this compound into polymers or other materials could lead to the development of photoresponsive systems with applications in areas such as data storage and smart materials.
Opportunities for Interdisciplinary Research Beyond Prohibited Areas
The unique structural features of this compound make it a promising candidate for interdisciplinary research, extending beyond the traditional boundaries of organic chemistry.
Potential areas for interdisciplinary collaboration include:
Materials Science: The ability of anilines to form conductive polymers and the presence of a flexible side chain in this compound suggest its potential use in the development of novel functional materials with tailored electronic and mechanical properties. researchgate.netrsc.orgresearchgate.net
Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts, potentially leading to the development of new catalytic systems with enhanced activity and selectivity. nih.govresearchgate.net
Supramolecular Chemistry: The presence of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions, makes this molecule an interesting building block for the construction of self-assembling supramolecular structures.
Q & A
Basic: What are the recommended synthetic routes for 4-[(2-Methoxyethyl)sulfanyl]aniline?
Answer:
A viable synthesis involves a multi-step approach:
Thioether Formation : React 4-aminothiophenol with 2-methoxyethyl bromide under basic conditions (e.g., NaOH in ethanol) to introduce the (2-methoxyethyl)sulfanyl group.
Purification : Use column chromatography or recrystallization to isolate the product.
This method parallels the synthesis of structurally similar compounds, where nucleophilic substitution is key to attaching sulfur-containing moieties .
Advanced: How does the (2-Methoxyethyl)sulfanyl group influence the electronic properties of the aniline ring in electrophilic substitution reactions?
Answer:
The electron-donating methoxyethyl group increases electron density at the aromatic ring via resonance and inductive effects, directing electrophilic substitution to the ortho and para positions relative to the sulfanyl group. Comparative studies with analogs like 4-(Phenylthio)aniline suggest that steric hindrance from the methoxyethyl chain may favor para substitution . Experimental validation via nitration or halogenation reactions, followed by HPLC or NMR analysis, is recommended to confirm regioselectivity .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the methoxyethyl chain (δ ~3.3–3.5 ppm for OCH and δ ~50–55 ppm for S-CH) and aromatic protons .
- Mass Spectrometry : High-resolution MS validates the molecular ion (CHNOS, exact mass 195.08 g/mol).
- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX software for structure refinement .
Advanced: How can conflicting solubility data for this compound be resolved methodologically?
Answer:
Conflicting solubility reports (e.g., in polar vs. nonpolar solvents) may arise from impurities or solvent purity. To resolve:
Standardize Solvents : Use HPLC-grade solvents and control temperature/pH.
Gravimetric Analysis : Measure solubility by saturating solvents and quantifying dissolved compound via UV-Vis or LC-MS .
Compare with Analogs : Cross-reference with structurally similar compounds like 4-(2-Methanesulfonylethyl)aniline, which shows higher polarity due to sulfonyl groups .
Basic: What are the known biological targets of this compound?
Answer:
Preliminary studies suggest interactions with:
- Enzymes : Tyrosine kinases (via hydrogen bonding with the aniline NH group).
- Receptors : G-protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter derivatives .
Validate targets via in vitro assays (e.g., enzyme inhibition) or molecular docking simulations .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?
Answer:
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether formation efficiency .
- Process Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Purification : Scale-up column chromatography or switch to fractional crystallization for cost-effective purification .
Basic: What are the primary oxidation products of this compound?
Answer:
Under oxidative conditions:
- Mild Oxidants (HO) : Yield sulfoxide derivatives.
- Strong Oxidants (KMnO) : Form sulfone derivatives (e.g., 4-[(2-Methoxyethyl)sulfonyl]aniline).
Monitor reaction progress via TLC or GC-MS, and confirm products using H NMR (sulfoxide: δ ~2.8–3.1 ppm; sulfone: δ ~3.3–3.6 ppm) .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity : Protect from UV light to prevent decomposition (observe via accelerated stability testing under ICH guidelines).
- Temperature : Store at 2–8°C in inert atmosphere (N) to inhibit oxidation of the sulfanyl group .
- pH : Avoid acidic conditions (pH <5) to prevent protonation of the aniline group, which may catalyze degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
